molecular formula C9H7BrClO4- B1609490 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid CAS No. 73219-92-8

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Cat. No. B1609490
CAS RN: 73219-92-8
M. Wt: 294.5 g/mol
InChI Key: VOIBMJIPLSKRQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is a chemical compound that belongs to the benzoic acid family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Inclusion Compounds with Flavone Host Molecules

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid has been studied in the formation of solid inclusion compounds with 2',6'-dimethoxyflavone. The complexation involves hydrogen bonding between the carbonyl group of flavone and the acidic hydrogen of the acid, as observed in X-ray analysis (Wallet et al., 2000).

Synthesis of Resorcinol Derivatives

This compound is also significant in the synthesis of resorcinol derivatives. Suzuki and Stille cross-coupling reactions have been used to transform 1,3-Dimethoxybenzoic acid and 1-chloro-3,5-dimethoxybenzene into various substituted benzoic acid derivatives (Dol et al., 1998).

Formation of Benzo[b]thienyl-Lithium Compounds

In another application, 3-Bromo-5-chloro-2-benzo[b]thienyl-lithium compounds were prepared and treated with carbon dioxide to give corresponding carboxylic acids. This study provides insights into various chemical reactions and product formations involving this compound (Dickinson & Iddon, 1971).

Ortho-Metalation Studies

The compound has been used in ortho-metalation studies involving lithium dialkylamides. These studies help understand the stability and reactivity of different substituted benzoic acids (Gohier & Mortier, 2003).

Optimisation of Haloform Reaction in Synthesis

An optimisation study involving the haloform reaction for synthesizing 3,4-dimethoxybenzoic acid from 3,4-dimethoxy acetophenone indicated the influence of process variables on the yield and formation of side products like 2-chloro-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).

Uranyl Assembly in Solid State

The compound has been used in the synthesis and crystal structures of compounds containing UO22+ cation, exploring its role in structural relationships and supramolecular interactions (Carter & Cahill, 2015).

Synthesis of Chlorantraniliprole

In pesticide research, it served as an intermediate in the synthesis of chlorantraniliprole, a product with applications in pest control (Chen et al., 2010).

Mechanism of Action

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as nucleophilic substitution and free radical bromination . These reactions can lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.

properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBMJIPLSKRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

CAS RN

73219-92-8
Record name 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73219-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Reactant of Route 2
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Reactant of Route 5
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
Reactant of Route 6
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.